molecular formula C14H12ClNO2 B14749734 1-(2-Chloro-2-phenylethyl)-4-nitrobenzene CAS No. 4781-42-4

1-(2-Chloro-2-phenylethyl)-4-nitrobenzene

Cat. No.: B14749734
CAS No.: 4781-42-4
M. Wt: 261.70 g/mol
InChI Key: YUUIMRUHIPDWSH-UHFFFAOYSA-N
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Description

1-(2-Chloro-2-phenylethyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chloro-phenylethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-2-phenylethyl)-4-nitrobenzene typically involves the nitration of 1-(2-Chloro-2-phenylethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-2-phenylethyl)-4-nitrobenzene can undergo various chemical reactions, including:

  • Reduction

      Reagents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

      Conditions: The reaction is typically carried out under mild pressure and temperature conditions.

      Products: The nitro group is reduced to an amino group, resulting in the formation of 1-(2-Chloro-2-phenylethyl)-4-aminobenzene.

  • Substitution

      Reagents: Nucleophiles such as sodium methoxide (NaOCH₃).

      Conditions: The reaction is carried out in a suitable solvent like methanol.

      Products: The chloro group can be substituted by the nucleophile, forming 1-(2-Methoxy-2-phenylethyl)-4-nitrobenzene.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium can oxidize the phenylethyl group to a carboxylic acid.

    Reduction: Sodium borohydride (NaBH₄) can be used for selective reduction of the nitro group under mild conditions.

Scientific Research Applications

1-(2-Chloro-2-phenylethyl)-4-nitrobenzene has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-2-phenylethyl)-4-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-2-phenylethyl)-4-aminobenzene: This compound is similar but has an amino group instead of a nitro group, leading to different reactivity and applications.

    1-(2-Methoxy-2-phenylethyl)-4-nitrobenzene:

Uniqueness

1-(2-Chloro-2-phenylethyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a chloro-phenylethyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

4781-42-4

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

1-(2-chloro-2-phenylethyl)-4-nitrobenzene

InChI

InChI=1S/C14H12ClNO2/c15-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)16(17)18/h1-9,14H,10H2

InChI Key

YUUIMRUHIPDWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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